molecular formula C10H14O2 B058068 2E,6E,8E-decatrienoic acid CAS No. 94450-21-2

2E,6E,8E-decatrienoic acid

Cat. No. B058068
M. Wt: 166.22 g/mol
InChI Key: VBYOTISTNZJGRH-DTFLGMRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217192B2

Procedure details

GC/MS (m/e); 166 (M+, 8%), 148 (2), 121 (2), 105 (2), 91 (4), 81 (100), 65 (5), 53 (18), 41 (16)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:11])[CH2:4][CH:5](O)[CH2:6][CH2:7][CH2:8]Cl.CO[C:14](=O)[CH:15]=[CH:16][CH2:17]CCCl>>[C:3]([OH:2])(=[O:11])[CH:4]=[CH:5][CH2:6][CH2:7][CH:8]=[CH:14][CH:15]=[CH:16][CH3:17]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(CCCCl)O)=O
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(CCCCl)O)=O
Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(CCCCl)O)=O
Step Four
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=CCCCCl)=O
Step Five
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 18 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=CCCC=CC=CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.